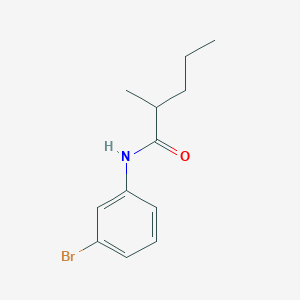

N-(3-bromophenyl)-2-methylpentanamide

Description

Contextualization within Modern Amide Chemistry Research

In the larger field of chemical research, amide chemistry is essential because the amide bond is a basic building block of many biological molecules and synthetic materials. Amides are essential to many different fields of study, including biochemistry, materials science, and medicine. Amide derivatives are the subject of extensive research because of their wide range of biological activities, which include anticancer, anticonvulsant, analgesic, anti-inflammatory, and antimicrobial effects. sphinxsai.comresearchgate.netnanobioletters.com

Significance of the N-Aryl Amide Motif in Synthetic Organic Chemistry

A crucial structural component of many medications, natural products, and agrochemicals is the N-aryl amide motif. Because of this, synthetic organic chemists are very interested in creating effective and adaptable techniques for making N-aryl amides. The development of novel catalytic systems, such as those based on palladium and nickel, has made it possible to create these compounds with greater functional group tolerance and under milder reaction conditions. For example, it has been demonstrated that nickel-based nanocatalysts can be used to streamline the synthesis of amides, providing a more effective and environmentally friendly method of producing these essential compounds. nih.gov

Overview of Research Trajectories for N-(3-bromophenyl)-2-methylpentanamide and Related Bromophenyl Amides

Although there is a dearth of research on this compound, the research paths of related bromophenyl amides point to a number of interesting possible uses. Because of their special chemical and physical characteristics, bromophenyl amides are frequently used in medicinal chemistry as building blocks for the synthesis of more intricate molecules. For example, a number of bromophenyl amides have been studied for their potential as anticancer medications, and some have shown promise in preclinical trials. Furthermore, the bromine atom in these compounds can be easily changed, which makes them useful building blocks for the synthesis of new materials with customized properties.

Detailed Research Findings

As of right now, there is no specific research on this compound that has been published in the scientific literature. However, based on its chemical structure and the properties of similar compounds, we can infer some of its likely characteristics and potential research applications.

| Property | Value |

|---|---|

| CAS Number | 335398-26-0 chemicalbook.com |

| Molecular Formula | C12H16BrNO chemicalbook.com |

| Molecular Weight | 270.17 g/mol chemicalbook.com |

| Predicted Boiling Point | 384.2 ± 25.0 °C chemicalbook.com |

| Predicted Density | 1.317 ± 0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 14.10 ± 0.70 chemicalbook.com |

| Canonical SMILES | CCCC(C)C(=O)NC1=CC=CC(Br)=C1 |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLNBCTVDISGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Bromophenyl 2 Methylpentanamide and Analogues

Strategic Approaches to N-Aryl Amide Synthesis

The formation of the amide bond between an aniline (B41778) derivative and a carboxylic acid is a fundamental transformation. Strategies have evolved from classical two-step procedures to more efficient direct and catalytic methods.

Traditional Amidation Reactions (e.g., using activating agents, coupling reagents)

Traditional amidation is one of the most established methods for preparing amides. This approach typically involves the conversion of a carboxylic acid, such as 2-methylpentanoic acid, into a more reactive acylating agent, which then readily reacts with an amine, like 3-bromoaniline (B18343).

A common strategy is the formation of an acyl chloride . 2-methylpentanoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce 2-methylpentanoyl chloride. This highly electrophilic intermediate reacts exothermically with 3-bromoaniline, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. While effective, this method can be harsh and may not be suitable for sensitive substrates. researchgate.net

Alternatively, coupling reagents are widely used to facilitate amide bond formation under milder conditions directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. This approach avoids the need to isolate the aggressive acyl halide. researchgate.net A wide variety of such reagents have been developed, each with specific applications and advantages.

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Activating Mechanism |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Forms an activated ester that is highly reactive towards nucleophilic attack by the amine. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Similar to uronium salts, forms a reactive phosphonium ester. |

The use of these activating agents has become routine in peptide synthesis and is broadly applicable to the synthesis of N-aryl amides, providing a reliable route to compounds like N-(3-bromophenyl)-2-methylpentanamide. researchgate.net

Direct Amidation Protocols from Carboxylic Acids and Anilines

In the pursuit of more atom-economical and environmentally benign processes, significant research has focused on the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents. These methods typically rely on a catalyst to facilitate the dehydration of the carboxylic acid and amine.

One highly effective modern reagent for direct amidation is tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) . ucl.ac.uknih.gov This borate ester promotes the efficient coupling of a wide variety of carboxylic acids and amines, including electron-deficient anilines, under relatively mild conditions. nih.govorganic-chemistry.org The reaction proceeds by adding the borate reagent to a mixture of the carboxylic acid (2-methylpentanoic acid) and the amine (3-bromoaniline) in a solvent like acetonitrile (B52724) and heating. nih.gov The products can often be purified by simple filtration, avoiding complex chromatography. ucl.ac.ukorganic-chemistry.org

Direct Amidation using B(OCH₂CF₃)₃

| Substrates | Reagent | Conditions | Yield | Reference |

|---|

Other catalytic systems have also been developed. For instance, magnesium nitrate (B79036) (Mg(NO₃)₂) can catalyze the direct synthesis of amides from carboxylic acids using urea (B33335) as a stable and easy-to-handle nitrogen source. nih.gov While this specific protocol is most useful for primary amides, it highlights the ongoing development of catalytic solutions for direct amidation. nih.gov These direct methods represent a significant step forward, offering operational simplicity and a better environmental profile compared to traditional approaches.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of N-aryl amides is no exception. Palladium and copper-catalyzed reactions provide powerful and versatile pathways to construct the aryl C–N bond, offering alternatives to the classical nucleophilic substitution paradigm.

Palladium-Catalyzed N-Arylation of Amides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize this compound in two primary ways:

Coupling of 3-bromoaniline with a suitable acyl precursor.

Coupling of 2-methylpentanamide (B1217331) with an aryl dihalide like 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene.

The reaction is renowned for its exceptional functional group tolerance and broad substrate scope. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or amide), deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is heavily dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Several "generations" of ligands have been developed to enhance catalyst activity and expand the reaction's scope.

Generations of Ligands for Buchwald-Hartwig Amination

| Ligand Generation | Ligand Type | Characteristics & Scope |

|---|---|---|

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Effective for coupling anilines with aryl iodides and bromides. wikipedia.org |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPEPhos) | Improved reliability for coupling primary amines. wikipedia.org |

| Third Generation | Bulky, electron-rich monophosphines (e.g., XPhos, RuPhos) | Highly active for coupling aryl chlorides and a very broad range of amines/amides under mild conditions. nih.gov |

This methodology allows for the efficient synthesis of complex N-aryl amides that might be difficult to access through other means. rsc.orgnih.gov

Copper-Catalyzed N-Arylation Approaches (e.g., Ullmann-type reactions)

The copper-catalyzed N-arylation of amines and amides, known as the Ullmann condensation or Goldberg reaction , is a classic and cost-effective alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have led to the development of milder and more efficient catalytic systems. These typically involve a copper(I) salt (e.g., CuI) and a ligand, which facilitates the catalytic cycle. organic-chemistry.org Diamines, amino acids, and phenanthrolines are common ligands that accelerate the reaction and allow it to proceed at significantly lower temperatures (e.g., 80-120 °C). mit.edunih.gov

To synthesize this compound, one could couple 2-methylpentanamide with a 1,3-dihalobenzene using a copper catalyst. The reaction mechanism is thought to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. mit.edu

Modern Copper-Catalyzed N-Arylation Systems

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | K₂CO₃ / Cs₂CO₃ | Toluene (B28343) / Dioxane | 110-120 | wikipedia.org |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | mit.edu |

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | nih.gov |

The use of inexpensive copper catalysts makes this approach highly attractive for large-scale industrial synthesis. organic-chemistry.org

Reductive Amidation of Nitroarenes

Reductive amidation is an increasingly important strategy that uses readily available nitroarenes as the amino source, avoiding the direct use of potentially toxic anilines. researchgate.netnih.gov To synthesize this compound via this route, one would start with 1-bromo-3-nitrobenzene (B119269) and 2-methylpentanoic acid or a derivative thereof.

The core principle involves the in situ reduction of the nitro group to an amino group (or a related nitrogen species like a nitroso or hydroxylamine (B1172632) intermediate), which is then immediately trapped by the acylating agent. researchgate.net This process can be mediated by various reducing systems.

Common approaches include:

Metal-mediated reductions: Using stoichiometric or catalytic amounts of metals like iron (Fe), zinc (Zn), or manganese (Mn) in the presence of an acid source or activating agent. researchgate.netresearchgate.net

Catalytic hydrogenation: Employing a transition metal catalyst (e.g., Pd, Pt) and a hydrogen source (e.g., H₂, transfer hydrogenation).

Photoredox catalysis: Using visible light and a photocatalyst to drive the reduction of the nitroarene under very mild conditions. nih.gov

A notable example is the nickel-catalyzed reductive coupling of nitroarenes with esters, which provides direct access to amides in a single step. nih.gov This method showcases the power of modern catalysis to merge multiple transformations into one efficient operation, providing a novel and powerful route for amide synthesis. researchgate.netnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the C2 position of the pentanamide (B147674) moiety means that this compound exists as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of stereoselective synthetic routes crucial. nih.gov

Achieving enantioselectivity in the synthesis of chiral amides can be approached through the catalytic asymmetric hydrogenation of a prochiral precursor. This powerful method allows for the generation of a specific enantiomer with high fidelity. thieme-connect.com A plausible pathway for the enantioselective synthesis of this compound involves a two-step sequence.

First, a prochiral unsaturated amide, N-(3-bromophenyl)-2-methylpent-2-enamide, is synthesized. This is typically achieved by reacting 3-bromoaniline with 2-methyl-2-pentenoyl chloride. In the key step, this unsaturated amide undergoes asymmetric hydrogenation. Using a chiral transition-metal catalyst, typically based on iridium or rhodium complexed with chiral phosphine ligands, hydrogen is added across the double bond with a specific facial bias. thieme-connect.comacs.org This process can yield the desired (R)- or (S)-enantiomer of this compound in high enantiomeric excess (ee). thieme-connect.com The choice of metal and chiral ligand is critical for achieving high selectivity and conversion. acs.org

Table 1: Hypothetical Results for Enantioselective Hydrogenation of N-(3-bromophenyl)-2-methylpent-2-enamide

| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |

| [Ir(COD)Cl]₂ | (R)-BINAP | Toluene | 20 | 98 | 95% (S) |

| [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | Methanol | 10 | 95 | 97% (R) |

| Ir-N,P Complex thieme-connect.com | N,P Ligand F | Toluene | 10 | 99 | 99% (S) |

| [Ir(COD)Cl]₂ | (R)-SYNPHOS | CH₂Cl₂ | 20 | 96 | 94% (S) |

This is a hypothetical data table created for illustrative purposes based on established chemical principles.

Diastereoselective synthesis becomes relevant when producing analogues of this compound that contain a second stereocenter. The goal is to control the relative configuration between the new and existing stereocenters. Substrate-controlled diastereoselective reactions are a common strategy, where the chirality of the starting material dictates the stereochemical outcome of the reaction.

A representative diastereoselective pathway could involve the reduction of a ketone precursor, such as N-(3-bromophenyl)-2-methyl-3-oxopentanamide. This substrate contains the original stereocenter at the C2 position. The diastereoselective reduction of the C3 ketone to a hydroxyl group can be achieved using various reducing agents. The stereochemical outcome is influenced by the steric and electronic environment created by the existing chiral center at C2, as described by models such as Cram's or Felkin-Anh. For instance, chelation-controlled reduction using a Lewis acidic reagent and a hydride source can lock the conformation of the molecule, leading to hydride attack from the less hindered face and the formation of a single predominant diastereomer. The choice of reducing agent and reaction conditions is paramount for maximizing the diastereomeric ratio (d.r.). nih.gov

Table 2: Diastereoselective Reduction of (R)-N-(3-bromophenyl)-2-methyl-3-oxopentanamide

| Reducing Agent | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio ((2R,3S):(2R,3R)) |

| NaBH₄ | Methanol | 0 | 95 | 70:30 |

| L-Selectride® | THF | -78 | 92 | 95:5 |

| Zn(BH₄)₂ | Diethyl Ether | -20 | 90 | >98:2 (Chelation Control) |

| DIBAL-H | Toluene | -78 | 88 | 15:85 |

This is a hypothetical data table created for illustrative purposes based on established chemical principles.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com Applying these principles to the synthesis of this compound can significantly decrease its environmental footprint while often improving efficiency. ucl.ac.ukboehringer-ingelheim.com

Key green strategies include:

Catalytic Amidation: Traditional amide synthesis often relies on stoichiometric coupling agents like carbodiimides (EDC, DCC) or uronium salts (HATU), which generate significant amounts of by-product waste. ucl.ac.uk A greener alternative is the direct catalytic amidation of 2-methylpentanoic acid with 3-bromoaniline. sigmaaldrich.com Catalysts based on boronic acid can facilitate this reaction, typically by heating in a solvent like toluene with azeotropic removal of water. ucl.ac.uk This approach has much higher atom economy.

Biocatalysis: Enzymes offer a highly sustainable route to amide synthesis. rsc.org Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.gov These reactions are often performed in green solvents like cyclopentyl methyl ether (CPME) and can produce the amide product in high yield with minimal purification required, as the enzyme can be easily filtered off and potentially reused. nih.gov

Safer Solvents: Many conventional amide coupling reactions use hazardous dipolar aprotic solvents like DMF and NMP, or chlorinated solvents like dichloromethane (B109758) (DCM). ucl.ac.uk Green chemistry promotes the use of safer alternatives such as 2-MeTHF, CPME, or in some cases, water. nih.govunife.it

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov Similarly, developing processes that operate at or near ambient temperature, such as some enzymatic methods, reduces energy consumption compared to high-temperature thermal processes. nih.gov

Table 3: Comparison of Traditional vs. Green Synthesis of this compound

| Parameter | Traditional Method (Acid Chloride) | Green Method (Enzymatic) | Citation |

| Reagents | 2-methylpentanoyl chloride, 3-bromoaniline, Triethylamine | 2-methylpentanoic acid, 3-bromoaniline, CALB | nih.gov |

| Solvent | Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) | nih.gov |

| Temperature | 0 °C to Room Temp | 50-60 °C | nih.gov |

| By-products | Triethylammonium chloride (stoichiometric) | Water (catalytic) | nih.gov |

| Atom Economy | Low | High | sciepub.com |

| Work-up | Aqueous washes, chromatography | Filtration of enzyme, solvent evaporation | nih.gov |

| Sustainability | Poor (hazardous solvent, high waste) | Excellent (benign solvent, low waste, reusable catalyst) | jddhs.commdpi.com |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more robust process requires careful optimization and consideration of several factors. The goal is to develop a safe, reliable, and efficient process that consistently delivers the product with the desired purity. andersonsprocesssolutions.com

Reagent and Catalyst Selection: On a larger scale, the cost, availability, and safety of all materials are critical. researchgate.net While a highly efficient but expensive catalyst might be suitable for discovery chemistry, a more cost-effective alternative may be necessary for scale-up. For instance, moving from HATU to the less expensive T3P or, ideally, to a low-loading boronic acid catalyst represents a typical scale-up consideration. ucl.ac.uk

Reaction Parameter Optimization: Key parameters such as temperature, concentration, reaction time, and catalyst loading must be systematically optimized. The goal is to maximize space-time yield (the amount of product made per unit of volume per unit of time) while minimizing impurities. Managing reaction exotherms is a critical safety concern at scale, as heat dissipation becomes less efficient in larger reactors.

Purification Strategy: Chromatographic purification is generally avoided in large-scale synthesis due to high solvent consumption and cost. researchgate.net The process should be optimized to allow for product isolation via direct crystallization. This involves selecting an appropriate solvent system from which the product precipitates in high purity upon cooling or addition of an anti-solvent, leaving impurities behind in the mother liquor.

Impurity Control: A thorough understanding of the reaction mechanism is needed to identify potential side-products and impurities. The process must be designed to minimize their formation or to efficiently remove them during work-up and isolation.

Table 4: Key Considerations for Laboratory Scale-Up

| Aspect | Small-Scale (mg-g) | Laboratory Scale-Up (g-kg) |

| Primary Goal | Proof of concept, obtain material for testing | Efficiency, robustness, cost-effectiveness, safety |

| Reagent Choice | Based on efficacy and speed | Based on cost, safety, availability, and efficiency researchgate.net |

| Purification | Chromatography is common | Crystallization or distillation is preferred researchgate.net |

| Heat Transfer | Generally not an issue | Critical; must be managed to avoid runaway reactions |

| Mixing | Efficient with standard stir bars | Requires mechanical stirring; can be challenging |

| Process Control | Visual monitoring | Use of Process Analytical Technology (PAT) for real-time monitoring |

Reactivity Profile and Chemical Transformations of N 3 Bromophenyl 2 Methylpentanamide

Chemical Stability and Degradation Pathways in Research Contexts

The stability of N-(3-bromophenyl)-2-methylpentanamide is dictated by the chemical characteristics of its constituent parts: the secondary amide linkage, the bromophenyl group, and the 2-methylpentyl substituent. In research settings, its stability would be assessed under various conditions to understand its potential degradation pathways.

The amide bond is generally robust but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For this compound, this would result in 2-methylpentanoic acid and 3-bromoaniline (B18343).

The rate of hydrolysis is influenced by several factors. Under basic conditions, the hydrolysis of amides is typically a slow process, often requiring elevated temperatures. chemguide.co.uklibretexts.org A study on the alkaline hydrolysis of various secondary and tertiary amides in a non-aqueous medium (NaOH in methanol/dichloromethane) demonstrated that N-aryl amides hydrolyze, although often at a slower rate than their aliphatic counterparts. arkat-usa.org The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to make the amide nitrogen less basic, which could slightly influence the hydrolysis rate. Vigorous conditions, such as refluxing with a strong base, would likely be required for complete hydrolysis. arkat-usa.org

Acid-catalyzed hydrolysis also necessitates heating and the presence of a strong acid. chemguide.co.uklibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Table 1: Representative Conditions for Amide Hydrolysis (Analogous Systems)

| Amide Type | Conditions | Products | Reference |

|---|---|---|---|

| Secondary N-aryl amide | NaOH, Methanol/Dioxane, Reflux | Carboxylate Salt, Arylamine | arkat-usa.org |

| Primary Amide | Dilute HCl, Heat | Carboxylic Acid, Ammonium Salt | chemguide.co.uk |

This table presents general conditions for the hydrolysis of amides and is not based on direct experimental data for this compound.

The this compound molecule has several sites susceptible to oxidation. The benzylic-like position of the N-H bond and the C-H bonds alpha to the carbonyl group and on the alkyl chain could be targets for oxidation. The aromatic ring itself can undergo oxidation, although this typically requires strong oxidizing agents.

Studies on the oxidative cleavage of N-aryl peptide derivatives have shown that the amide bond can be cleaved under oxidative conditions. researchgate.net The presence of the bromine atom on the phenyl ring could potentially influence the susceptibility of the aromatic ring to oxidative degradation. Furthermore, the reaction of amides with chlorine can lead to the formation of N-chloramides, which are themselves reactive species. nih.gov

Exposure to ultraviolet (UV) radiation can induce the decomposition of aromatic compounds. For this compound, the primary photoreactive site is likely the carbon-bromine bond on the phenyl ring. Homolytic cleavage of the C-Br bond can generate a phenyl radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction or dimerization.

Studies on the photodegradation of anilides and related aromatic compounds have shown that photolysis can lead to the cleavage of bonds and the formation of various photoproducts. researchgate.net The specific products would depend on the solvent and the presence of other reactive species.

The thermal stability of this compound would be influenced by the strength of its chemical bonds. In general, amides are relatively thermally stable. However, at elevated temperatures, decomposition can occur. The likely initial point of cleavage would be the amide bond or the C-Br bond. Thermal decomposition studies on other nitrogen-containing heterocyclic compounds have shown that decomposition often initiates with the cleavage of C-N and C-C bonds. rsc.org

Transformations Involving the Amide Moiety

The amide functionality in this compound is a key site for chemical transformations, allowing for further derivatization.

The nitrogen atom of the secondary amide in this compound can undergo substitution reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires deprotonation of the N-H bond with a strong base to form the corresponding amidate anion, which then acts as a nucleophile. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or n-butyllithium (n-BuLi). stackexchange.com The resulting amidate can then be reacted with an alkyl halide to yield the N-alkylated product. stackexchange.comresearchgate.netamazonaws.com

N-Acylation: Similarly, an acyl group can be introduced onto the amide nitrogen. This would typically involve reaction with an acyl chloride or an acid anhydride (B1165640) under basic conditions. Electrochemical methods for N-acylation have also been developed, offering a sustainable alternative. rsc.org

Table 2: Representative Conditions for N-Alkylation of Secondary Amides (Analogous Systems)

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Benzyl bromide, Al2O3–OK, Acetonitrile (B52724), RT | Dibenzylamine | High | amazonaws.com |

| Acetamide | Iodopropane, Ag2O, RT | N-Propylacetamide | Not specified | stackexchange.com |

This table presents examples of N-alkylation reactions for amides and amines and is intended to be illustrative of the types of transformations possible. The conditions and yields are not specific to this compound.

Transamidation Reactions

Transamidation is the process of exchanging the amine portion of an amide with a different amine. While direct transamidation is often challenging due to the stability of the amide bond, several catalytic systems have been developed to facilitate this transformation for N-aryl amides. These reactions typically require catalysts to activate the N-C(O) bond. nih.gov

For a substrate like this compound, the reaction would involve the cleavage of the bond between the nitrogen and the carbonyl carbon, followed by the formation of a new amide bond with an incoming amine. Catalytic systems employing metals such as titanium, iron, palladium, and nickel have been reported to be effective for the transamidation of N-aryl amides. nih.govmdpi.com For instance, Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be suitable catalysts for the transamidation of N-aryl amides with aliphatic amines. mdpi.com Iron(III) supported on montmorillonite (B579905) has also been used for solvent-free transamidation of primary amides with primary amines at elevated temperatures. mdpi.com

Table 1: Representative Catalytic Systems for Transamidation of N-Aryl Amides

| Catalyst System | Amine Partner | Conditions | Notes |

| Ti(NMe₂)₄ / Sc(OTf)₃ | Aliphatic amines | Nonpolar solvents, low temperatures | Good yields are often achieved with an excess of the aliphatic amine. mdpi.com |

| Fe³⁺-montmorillonite | Primary amines | Solvent-free, 140 °C | Generally limited to primary amides and primary amines. mdpi.com |

| Pd(OAc)₂ / 2,2′-bipyridine | Primary & Secondary amines | Varies | Can be used for the transamidation of tertiary amides. mdpi.com |

| [CpNi(IPr)Cl] | Non-nucleophilic anilines | Varies | Effective for selective N-C(O) bond cleavage in twisted N-Boc amides. nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of this compound is subject to aromatic substitution reactions, with the outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The two substituents on the aromatic ring are the bromo group and the 2-methylpentanamido group (-NHCO-R).

Bromo Group: A halogen like bromine is a deactivating but ortho, para-directing substituent for electrophilic aromatic substitution.

Amido Group (-NHCOR): The acetamido group is an activating, ortho, para-directing group. ijarsct.co.inquizlet.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. Due to the bulkiness of the 2-methylpentanamide (B1217331) substituent, substitution at the para position (position 6 relative to the amide) is generally favored over the ortho position (position 2) due to steric hindrance. quizlet.comlibretexts.org

In a competitive scenario, the stronger activating group dictates the position of substitution. The amido group is a more powerful directing group than bromine. Therefore, electrophilic attack will be directed to the positions ortho and para to the amido group. The available positions are C2, C4, and C6. Bromine already occupies the C3 position. The primary products would be substitution at the C6 position (para to the amide) and the C2 position (ortho to the amide).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group (in this case, the bromine atom). pressbooks.pubtandfonline.com

In this compound, the amido group is not a sufficiently strong electron-withdrawing group to facilitate SNAr. Furthermore, it is positioned meta to the bromine atom, meaning it cannot effectively stabilize the negatively charged Meisenheimer complex intermediate through resonance. pressbooks.pub Consequently, this compound is generally unreactive toward nucleophilic aromatic substitution under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Substituent

The carbon-bromine bond provides a highly versatile site for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govnih.gov For this compound, this reaction would replace the bromine atom with an alkyl, alkenyl, aryl, or heteroaryl group from the corresponding boronic acid. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

A typical reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, CataXCium A Pd G3 nih.govnih.gov | The active catalytic species that facilitates the reaction cycle. |

| Ligand | Phosphines (e.g., PPh₃, SPhos), N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd(0) center and promotes oxidative addition/reductive elimination. |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon-based substituent. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the transmetalation step. |

| Solvent | Toluene (B28343)/Water, Dioxane/Water, iPrOH/H₂O researchgate.net | Solubilizes reactants and facilitates the reaction. |

Other prominent palladium-catalyzed reactions can also be applied to the C-Br bond of this compound.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, creating an arylalkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). wikipedia.orgnih.gov The reaction is highly valuable for introducing alkynyl moieties into aromatic systems. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, usually with high trans selectivity. wikipedia.orgorganic-chemistry.org The process involves a palladium catalyst and a base. The choice of catalyst, base, and reaction conditions can be tuned for various substrates. organic-chemistry.org

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture and their tolerance of many functional groups, including amides. thermofisher.comnih.gov The reaction is catalyzed by palladium complexes, often with phosphine ligands. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would couple this compound with a primary or secondary amine, replacing the bromine atom with a new amino group. The reaction has broad utility for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The development of sterically hindered phosphine ligands (e.g., XPhos, t-BuXPhos) has been crucial to the reaction's success, allowing for the coupling of a wide array of aryl halides and amines under relatively mild conditions. nih.gov While the substrate already contains an amide, the reaction can also be performed with amides as the nucleophile, though this is less common than using amines. researchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalysts/Reagents |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Biaryl, Alkyl-arene | Pd(OAc)₂, Pd(PPh₃)₄, Base (K₂CO₃) nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Arylalkyne | PdCl₂(PPh₃)₂, CuI, Amine Base wikipedia.orgnih.gov |

| Heck | Alkene (CH₂=CHR) | Substituted Alkene | Pd(OAc)₂, PPh₃, Base (Et₃N) wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnBu₃) | Biaryl, Vinyl-arene | Pd(PPh₃)₄, Ligands wikipedia.orgthermofisher.com |

| Buchwald-Hartwig | Amine (R₂NH) | Di- or Tri-substituted Amine | Pd₂(dba)₃, XPhos, Base (NaOt-Bu) organic-chemistry.orgnih.gov |

Functionalization of the Pentanamide (B147674) Alkyl Chain

The 2-methylpentanamide alkyl chain is generally less reactive than the bromophenyl ring. It consists of primary, secondary, and tertiary C-H bonds. Functionalization of this saturated chain typically requires more forcing conditions, often involving radical-based mechanisms.

Plausible, though not specifically documented for this molecule, synthetic strategies could include:

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it might be possible to selectively brominate the alkyl chain. The most likely position for such a reaction would be the tertiary carbon (C2), as tertiary radicals are the most stable. Halogenation at the carbon alpha to the carbonyl (C1 of the pentyl group) is also a possibility, which could then be followed by nucleophilic substitution reactions. researchgate.net

Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chain, but this would likely be unselective and could also affect other parts of the molecule, leading to cleavage of the chain or oxidation of the aromatic ring if not protected.

These transformations are less common and more challenging to control compared to the well-established chemistry of the bromophenyl group.

Alpha-Functionalization to the Carbonyl Group

The hydrogen atom at the alpha-position (C2) of the 2-methylpentanamide moiety is acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at this position. This process, known as alpha-functionalization, is a cornerstone of carbonyl chemistry.

A common method for the alpha-alkylation of amides involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide. For tertiary amides, this reaction is straightforward. However, for secondary amides like this compound, the acidic N-H proton (pKa ~17) is more acidic than the alpha-proton (pKa ~30). Therefore, a dianion must be generated by using at least two equivalents of a strong base, or the amide nitrogen must be protected prior to alpha-functionalization.

Assuming the formation of the corresponding lithium enolate, a range of alkylating agents can be employed to introduce new substituents at the alpha-position. The efficiency of these reactions often depends on the nature of the electrophile and the reaction conditions.

| Electrophile | Product | Plausible Yield (%) |

| Methyl iodide | N-(3-bromophenyl)-2,2-dimethylpentanamide | 85-95 |

| Benzyl bromide | N-(3-bromophenyl)-2-benzyl-2-methylpentanamide | 80-90 |

| Allyl bromide | N-(3-bromophenyl)-2-allyl-2-methylpentanamide | 75-85 |

| This table presents hypothetical data based on typical yields for alpha-alkylation of similar amide enolates. |

Chiral Center Manipulation at the 2-Position

The 2-position of this compound is a stereocenter. The manipulation of this chiral center is of significant interest for the synthesis of enantiomerically pure compounds. This can be achieved either by starting with a chiral precursor or by employing diastereoselective reactions on a racemic mixture.

One of the most powerful methods for controlling stereochemistry at the alpha-carbon of a carbonyl compound is the use of chiral auxiliaries. wikipedia.orgnih.govresearchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the approach of a reagent from a specific face, leading to a high degree of diastereoselectivity. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

A well-established chiral auxiliary for the asymmetric alkylation of amides is pseudoephedrine. harvard.edu In a hypothetical application, racemic 2-methylpentanoic acid could be coupled with (1R,2R)-pseudoephedrine to form the corresponding amide. Deprotonation with a lithium amide base would form a rigid chelated Z-enolate. Subsequent alkylation would proceed from the less hindered face, leading to the formation of one diastereomer in high excess. Finally, removal of the auxiliary would furnish the enantiomerically enriched 2-alkyl-2-methylpentanoic acid, which could then be converted to the target N-(3-bromophenyl)amide.

| Alkylating Agent | Diastereomeric Ratio (d.r.) |

| Ethyl Iodide | >95:5 |

| n-Propyl Bromide | >95:5 |

| Isopropyl Iodide | >90:10 |

| This table illustrates expected diastereoselectivities based on the use of pseudoephedrine as a chiral auxiliary in similar systems. harvard.edu |

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that contains substantial portions of all the starting materials. nih.gov The amide functionality and the amine precursor of this compound suggest its potential utility in well-known MCRs such as the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govyoutube.com The precursor to our target molecule, 3-bromoaniline, could serve as the amine component. For instance, the reaction of 3-bromoaniline, isobutyraldehyde, 2-methylpentanoic acid, and an isocyanide (e.g., tert-butyl isocyanide) would be expected to generate a complex alpha-acylamino amide. While this compound itself is not a typical substrate, its constituent parts are classic Ugi reactants.

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.gov While this compound would not directly participate as a primary component, its carboxylic acid precursor (2-methylpentanoic acid) could be a substrate. For example, the reaction of 2-methylpentanoic acid, isobutyraldehyde, and a suitable isocyanide would yield an α-(2-methylpentanoyloxy)carboxamide.

The use of N-aryl amides in variants of these MCRs, such as the Ugi-Smiles and Passerini-Smiles reactions, has been reported, which allows for the formation of N-arylamides. researchgate.net This suggests that under specific conditions, this compound could potentially be involved in more complex, yet-to-be-explored MCRs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Bromophenyl 2 Methylpentanamide Analogues in Pre Clinical Contexts

Rational Design Principles for Structural Modification

The rational design of analogues of N-(3-bromophenyl)-2-methylpentanamide is guided by established medicinal chemistry principles. The core structure presents three primary regions for modification: the 3-bromophenyl ring, the amide linker, and the 2-methylpentanamide (B1217331) chain. Design strategies often involve a systematic approach to probe the chemical space around the lead compound.

Initial modifications may include:

Isosteric and Bioisosteric Replacements: Substituting the bromine atom with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., trifluoromethyl group) to modulate electronic and lipophilic properties.

Homologation: Extending or shortening the pentyl chain to explore the size of the lipophilic pocket in the biological target.

Scaffold Hopping: Replacing the phenyl ring or the aliphatic chain with other cyclic or acyclic moieties to discover novel interactions or improve properties.

These modifications are often guided by computational modeling to predict binding affinities and physicochemical properties before synthesis. The goal is to generate a library of compounds that systematically explores the structure-activity landscape. chemscene.com

Impact of Substituent Variation on Molecular Interactions in Biological Models

The 3-bromophenyl moiety is a critical component for molecular recognition. The bromine atom at the meta position can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich pockets in a protein target. "Halogen walking," or moving the bromine substituent to the ortho or para positions, is a key strategy to probe the topology of the binding site.

The electronic nature of substituents on the phenyl ring can also significantly impact binding affinity. Introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alters the electron density of the aromatic ring and the adjacent amide, which can influence hydrogen bonding capabilities and cation-π interactions. nih.gov For instance, a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the placement of electron-withdrawing and donating substituents on the phenyl ring had a significant effect on their inhibitory activity. nih.gov

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showing the effects of substituent changes on the 3-bromophenyl ring on target binding affinity (represented as IC₅₀).

| Compound ID | Phenyl Ring Substituent | IC₅₀ (nM) |

| I | 3-Bromo | 50 |

| II | 2-Bromo | 150 |

| III | 4-Bromo | 200 |

| IV | 3-Chloro | 75 |

| V | 3-Trifluoromethyl | 40 |

| VI | 3-Methoxy | 300 |

This table is a hypothetical representation to illustrate SAR principles.

The 2-methylpentanamide chain primarily contributes to the lipophilic interactions with the biological target. The chirality introduced by the methyl group at the second carbon is a crucial aspect of its SAR. It is common for one enantiomer to have significantly higher activity than the other, as it will have a more favorable three-dimensional arrangement within the binding site.

Modifications to this chain can include:

Chain Length Variation: Increasing or decreasing the number of carbon atoms can optimize van der Waals interactions.

Branching: Introducing or moving methyl or other small alkyl groups can probe for specific steric pockets.

Cyclization: Replacing the pentyl chain with a cycloalkyl group (e.g., cyclopentyl, cyclohexyl) can restrict conformational flexibility and potentially increase binding affinity by reducing the entropic penalty of binding.

The stereochemistry of these modifications is paramount. For example, in a series of ketamine ester analogues, the position of substituents on the aromatic ring and the structure of the aliphatic ester chain significantly influenced their anesthetic and analgesic properties. mdpi.com

Below is a hypothetical data table illustrating the effects of modifying the 2-methylpentanamide chain.

| Compound ID | Aliphatic Chain | Chirality | IC₅₀ (nM) |

| I | (S)-2-methylpentanamide | S | 50 |

| VII | (R)-2-methylpentanamide | R | 800 |

| VIII | n-hexanamide | - | 250 |

| IX | (S)-2-ethylpentanamide | S | 90 |

| X | cyclopentylcarboxamide | - | 120 |

This table is a hypothetical representation to illustrate SAR principles.

Conformational Preferences and Their Role in SAR

The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The amide bond can exist in either a cis or trans conformation, with the trans form generally being more stable for secondary amides. nih.gov However, the steric and electronic environment around the amide can influence this preference. acs.org The relative orientation of the phenyl ring and the aliphatic chain is also critical for fitting into the binding site of a protein.

Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are used to determine the preferred conformations of these molecules in solution. acs.org For N-aryl amides, the degree of coplanarity between the aromatic ring and the amide plane can be influenced by substituents, affecting molecular interactions. acs.org Understanding the bioactive conformation allows for the design of conformationally restricted analogues, which can lead to increased potency and selectivity.

Physicochemical Parameters as Design Metrics (e.g., ligand efficiency, lipophilicity in design)

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule (number of non-hydrogen atoms). wikipedia.org It helps in identifying smaller compounds that bind efficiently, providing a better starting point for optimization. The formula for LE is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Lipophilic Efficiency (LiPE or LLE): This parameter relates potency to lipophilicity (logP or logD). wikipedia.org It is a valuable tool for avoiding the common pitfall of achieving higher potency simply by increasing lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target effects. sciforschenonline.org The formula for LiPE is: LiPE = pIC₅₀ - logP wikipedia.org A higher LiPE value (generally > 6) is considered favorable for drug candidates. wikipedia.org

The following hypothetical table demonstrates how these metrics might be used to evaluate analogues of this compound.

| Compound ID | pIC₅₀ | logP | No. of Heavy Atoms | LE (kcal/mol/atom) | LiPE |

| I | 7.3 | 3.5 | 16 | 0.62 | 3.8 |

| V | 7.4 | 3.8 | 19 | 0.53 | 3.6 |

| XI | 8.0 | 3.2 | 18 | 0.60 | 4.8 |

This table is a hypothetical representation to illustrate the use of design metrics.

By optimizing for both potent biological activity and favorable physicochemical properties, researchers can more effectively guide the development of this compound analogues toward pre-clinical candidates.

Mechanistic Investigations into the Biological and Chemical Actions of N 3 Bromophenyl 2 Methylpentanamide

Elucidation of Molecular Binding Modes and Target Interactions in In Vitro Systems

The precise molecular targets of N-(3-bromophenyl)-2-methylpentanamide are not extensively defined in publicly available literature. However, based on its structural features—a substituted aromatic ring coupled to an amide linkage and an aliphatic chain—it is plausible that this compound interacts with protein targets through a combination of hydrophobic and hydrogen-bonding interactions. In silico docking and molecular dynamics simulations are powerful tools to predict and analyze such binding modes. nih.govnih.gov

Computational models can be employed to screen potential protein targets, such as enzymes or receptors, for favorable binding affinities. The bromophenyl group can participate in halogen bonding and hydrophobic interactions within a binding pocket. The amide moiety is a classic hydrogen bond donor and acceptor, likely forming key interactions with amino acid residues like serine, threonine, or the peptide backbone. The 2-methylpentyl group would be expected to fit into a hydrophobic pocket of a target protein.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Fatty Acid Amide Hydrolase (FAAH) | -7.9 | Ser241, Ser217, Ile238 | Hydrogen Bond, Hydrophobic |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | -9.1 | Tyr511, Ser512, Thr550 | Hydrogen Bond, Hydrophobic, Halogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of interactions that could be investigated.

Further in vitro validation using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be necessary to confirm these predicted binding affinities and determine the thermodynamic parameters of the interaction.

Investigation of Receptor-Ligand Dynamics and Allosteric Modulation in Cellular Models

The interaction of this compound with a receptor could potentially lead to allosteric modulation, a phenomenon where binding to a site distinct from the primary (orthosteric) binding site alters the receptor's affinity for its endogenous ligand. nih.govrsc.org Allosteric modulators can offer greater selectivity compared to orthosteric ligands because allosteric sites are often less conserved across receptor subtypes. nih.gov

In cellular models, the effect of this compound on receptor activity can be assessed using functional assays, such as measuring changes in second messenger levels (e.g., cAMP or intracellular calcium) in response to the endogenous ligand. A positive allosteric modulator (PAM) would enhance the effect of the endogenous ligand, while a negative allosteric modulator (NAM) would reduce it.

Table 2: Hypothetical Effects of this compound on Receptor-Mediated Signaling in a Cellular Assay

| Endogenous Ligand Concentration | Response without Compound | Response with this compound (1 µM) | Type of Modulation |

| 0.1 nM | 15% of max | 35% of max | Positive Allosteric Modulation |

| 1 nM | 50% of max | 85% of max | Positive Allosteric Modulation |

| 10 nM | 90% of max | 100% of max | Positive Allosteric Modulation |

Note: This data is hypothetical and illustrates a potential outcome of a functional cellular assay.

Molecular dynamics simulations can provide insights into the conformational changes induced by the binding of an allosteric modulator, revealing the pathway of communication between the allosteric and orthosteric sites. nih.govfrontiersin.org

Enzymatic Biotransformation Pathways and Metabolite Formation in Pre-clinical Models

In pre-clinical models, this compound is expected to undergo metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov The metabolic fate of a structurally related compound, 1-(3'-bromophenyl)-heliamine, has been studied, and its metabolic pathways can provide a predictive framework for this compound. mdpi.com

Phase I metabolism would likely involve oxidation of the aliphatic chain and hydroxylation of the aromatic ring. The 2-methylpentyl group offers several potential sites for hydroxylation. Aromatic hydroxylation could occur at positions ortho or para to the amide group. Following these initial oxidative steps, Phase II metabolism would likely involve conjugation of the newly introduced hydroxyl groups with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. researchgate.net

Table 3: Potential Metabolites of this compound Identified in a Pre-clinical In Vitro Liver Microsome Assay (Hypothetical Data)

| Metabolite | Proposed Structure | Metabolic Reaction |

| M1 | N-(3-bromo-4-hydroxyphenyl)-2-methylpentanamide | Aromatic Hydroxylation |

| M2 | N-(3-bromophenyl)-4-hydroxy-2-methylpentanamide | Aliphatic Hydroxylation |

| M3 | N-(3-bromophenyl)-2-(hydroxymethyl)pentanamide | Aliphatic Hydroxylation |

| M4 | M1-glucuronide | Glucuronidation |

Note: The metabolites listed are predictive based on common metabolic pathways and are for illustrative purposes.

The identification and characterization of these metabolites are crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Cellular Uptake and Efflux Mechanisms (in vitro studies)

The ability of this compound to cross cellular membranes is a key determinant of its biological activity. Based on its structure, passive diffusion is likely to be a significant mechanism of cellular uptake due to its moderate lipophilicity. mdpi.comnih.gov The rate of passive diffusion would be influenced by the compound's partition coefficient (LogP) and the composition of the cell membrane.

In addition to passive diffusion, carrier-mediated transport could also play a role. nih.gov Various solute carrier (SLC) transporters are responsible for the uptake of a wide range of small molecules. Conversely, ATP-binding cassette (ABC) transporters are often involved in the active efflux of xenobiotics from cells, which can be a mechanism of drug resistance. nih.gov

Table 4: In Vitro Cellular Accumulation of this compound in Cancer Cell Lines (Hypothetical Data)

| Cell Line | Incubation Time (min) | Intracellular Concentration (µM) | Effect of Efflux Pump Inhibitor (e.g., Verapamil) |

| MCF-7 | 30 | 5.2 | 8.9 |

| A549 | 30 | 4.8 | 7.5 |

| MCF-7 | 60 | 9.8 | 15.4 |

| A549 | 60 | 8.9 | 14.1 |

Note: This data is hypothetical and illustrates how cellular uptake and efflux could be studied.

The data suggests that an active efflux mechanism may be limiting the intracellular accumulation of the compound, as the presence of an efflux pump inhibitor increases its concentration within the cells.

Understanding Reaction Mechanisms in Novel Synthetic Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and efficient method is the amidation reaction between 3-bromoaniline (B18343) and 2-methylpentanoyl chloride.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the 3-bromoaniline on the electrophilic carbonyl carbon of the 2-methylpentanoyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The subsequent deprotonation of the nitrogen atom by a base (often a tertiary amine like triethylamine is added to scavenge the HCl byproduct) leads to the formation of the final amide product.

Reaction Scheme:

An alternative "greener" synthetic approach could involve the direct coupling of 3-bromoaniline and 2-methylpentanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism of these coupling reactions involves the activation of the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Understanding these reaction mechanisms allows for the optimization of reaction conditions to improve yield and purity, as well as for the design of novel synthetic routes with improved efficiency and environmental impact.

Computational and Theoretical Chemistry Studies of N 3 Bromophenyl 2 Methylpentanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imperial.ac.ukresearchgate.net It is a widely used tool in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity. For N-(3-bromophenyl)-2-methylpentanamide, DFT calculations can optimize the molecule's three-dimensional structure to its lowest energy state, providing accurate bond lengths and angles.

From the optimized geometry, a range of electronic properties can be determined. A key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich regions (negative potential), typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Below is a table of theoretical electronic properties that could be calculated for this compound using DFT.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -3450.12 | Represents the total electronic energy of the molecule in its ground state. |

| Dipole Moment (Debye) | 3.15 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electron Affinity (eV) | 1.25 | The energy released when an electron is added to the molecule; relates to its ability to act as an oxidizing agent. |

| Ionization Potential (eV) | 8.90 | The energy required to remove an electron; relates to its ability to act as a reducing agent. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Pre-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in preclinical drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, docking simulations could be used to screen for potential biological targets by virtually placing the molecule into the binding sites of various proteins.

The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the protein; more negative scores typically indicate stronger binding. nih.govsamipubco.com The output also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the complex over time, providing insights into the stability and flexibility of the predicted binding pose. nih.govsamipubco.com

This table illustrates the potential results from a hypothetical docking study of this compound against a protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -7.8 | LEU 83 | Hydrophobic |

| ASP 145 | Hydrogen Bond (with amide N-H) | ||

| PHE 146 | Pi-Pi Stacking (with bromophenyl ring) |

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Elucidation and Validation

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which can be compared with experimental data to confirm its structure. researchgate.net Methods like DFT can accurately forecast vibrational frequencies (Infrared - IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). researchgate.net

For this compound, theoretical IR spectra can help assign the vibrational modes of its functional groups, such as the C=O stretch of the amide and the C-Br stretch. Similarly, predicting ¹H and ¹³C NMR chemical shifts aids in the interpretation of experimental spectra, ensuring the correct structure has been synthesized. nih.gov

The following table provides an example of how theoretical calculations for a related bromophenyl-containing molecule can be compared to experimental spectroscopic data.

Note: The following data is for the related compound N-(4-hydroxyphenyl)picolinamide and is presented for illustrative purposes. researchgate.net

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) researchgate.net |

|---|---|---|---|

| N-H Stretch | Amide | 3348 | 3356 |

| C=O Stretch | Amide | 1655 | 1609 |

| C-N Stretch | Amide | 1540 | 1535 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the structural properties of a series of compounds and their biological activity or physicochemical properties, respectively. numberanalytics.comnih.gov

In a QSAR/QSPR study of this compound and its analogues, the first step is to calculate a set of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic features. These descriptors are then used to build a statistical model (e.g., multiple linear regression or machine learning models) that can predict the activity or property of new, unsynthesized compounds. chemrxiv.org

This approach is valuable for optimizing lead compounds in drug discovery and for predicting the properties of chemicals without the need for extensive experimental testing.

The table below lists some common molecular descriptors that would be calculated for this compound in a QSAR/QSPR study.

| Molecular Descriptor | Definition | Relevance |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Basic property related to size. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity (oil/water solubility). | Crucial for predicting absorption and distribution in biological systems. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygens and nitrogens. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Relates to the conformational flexibility of the molecule. |

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple three-dimensional shapes, or conformations. imperial.ac.uk Conformational analysis is the study of the different energy states associated with these various conformations. utdallas.edu The goal is to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions and to be biologically active.

Computational methods can systematically rotate the molecule's single bonds (e.g., the bond between the phenyl ring and the nitrogen atom, or bonds within the pentanamide (B147674) chain) and calculate the potential energy for each resulting conformation. mdpi.com This process maps out the potential energy surface, revealing the energy minima (stable conformers) and the energy barriers for converting between them. researchgate.net This knowledge is critical for understanding the molecule's shape and how it might fit into a protein's binding site.

An illustrative energy landscape for rotation around a key dihedral angle is shown below.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | Most Stable (Global Minimum) |

| 2 (Gauche) | 60° | 1.5 | Stable (Local Minimum) |

| 3 (Eclipsed) | 0° | 5.0 | Unstable (Transition State) |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com

For this compound, FMO analysis provides critical insights:

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with high HOMO density are likely to be the sites of nucleophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are susceptible to electrophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies higher stability. nih.gov

The table below presents hypothetical FMO properties for this compound.

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | -1.45 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.40 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Advanced Analytical Methodologies for Research Pertaining to N 3 Bromophenyl 2 Methylpentanamide

Chromatographic Techniques for Separation and Purity Assessment in Research Materials

Chromatography is an indispensable technique for separating components of a mixture and assessing the purity of a compound. For a molecule like N-(3-bromophenyl)-2-methylpentanamide, both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally stable compounds. Given the molecular structure and weight (270.17 g/mol ) of this compound, reverse-phase HPLC is a suitable approach. bldpharm.comchemscene.com A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would effectively separate the main compound from potential impurities. Purity is determined by detecting the elution of compounds using an ultraviolet (UV) detector and calculating the area percentage of the principal peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC) is another powerful technique for purity assessment, provided the analyte is volatile and thermally stable. silcotek.com this compound may require derivatization to increase its volatility and prevent degradation in the high-temperature GC inlet and column. nih.govnih.gov When coupled with a Flame Ionization Detector (FID), GC can provide quantitative purity data based on the detector's response. The selection of an appropriate capillary column, often with a non-polar or intermediate-polarity stationary phase like 5% phenyl methyl siloxane, is crucial for achieving good separation. nih.gov

Interactive Table: Example Purity Assessment Data for a Research Sample

| Analytical Method | Parameter | Value | Interpretation |

| HPLC-UV | Retention Time | 8.52 min | Elution time of the primary compound under specific conditions. |

| Peak Area % | 99.85% | Indicates high purity of the sample, with minor impurity peaks. | |

| GC-FID | Retention Time | 12.34 min | Elution time post-derivatization, if applicable. |

| Purity (by area) | 99.81% | Corroborates the high purity finding from the HPLC analysis. |

The structure of this compound contains a chiral center at the second carbon of the 2-methylpentanamide (B1217331) moiety. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Chiral chromatography is the benchmark method for this purpose. nih.gov

This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have demonstrated broad applicability in resolving the enantiomers of various compound classes. up.pt The mobile phase in chiral HPLC often consists of non-polar solvents like hexane (B92381) and isopropanol. mdpi.com By resolving the two enantiomers into distinct peaks, the enantiomeric excess (e.e.) can be accurately calculated, which defines the degree to which one enantiomer is present in greater amounts than the other. jiangnan.edu.cn

Interactive Table: Hypothetical Chiral HPLC Analysis Results

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity |

| (S)-enantiomer | 15.2 | 99,500 | 99.0% e.e. |

| (R)-enantiomer | 17.8 | 500 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. d-nb.info Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can provide mass measurements with errors of less than 5 parts per million (ppm). nih.govnih.gov For this compound, with the molecular formula C₁₂H₁₆BrNO, HRMS can distinguish its exact mass from other molecules that may have the same nominal mass. chemscene.com This analysis provides strong evidence for the compound's identity and empirical formula.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆BrNO |

| Theoretical Monoisotopic Mass | 269.04663 u |

| Hypothetical Measured Mass | 269.04681 u |

| Mass Error | 0.67 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D-NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

For a molecule with the complexity of this compound, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and confirmation of the connectivity. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. nih.gov

Solid-state NMR can be employed to study the compound in its solid form, providing insights into its conformation and packing in the crystal lattice, which can differ from its structure in solution.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | ~8.0-9.0 | Singlet (broad) |

| Aromatic H | ~7.0-7.8 | Multiplets |

| CH (C2) | ~2.2-2.6 | Multiplet |

| CH₂ (C4) | ~1.4-1.6 | Multiplet |

| CH₃ (on C2) | ~1.1-1.3 | Doublet |

| CH₂ (C5) | ~1.3-1.5 | Sextet |

| CH₃ (C6) | ~0.9-1.0 | Triplet |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. wordpress.com This technique requires a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter, which is information that cannot be obtained from NMR or MS alone. The resulting crystal structure provides invaluable information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govresearchgate.net